REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][c:8]1[Cl:9].[Cl:24][CH2:25][Cl:26].[Na+:18].[Na+:19].[O-:20][C:21](=[O:22])[O-:23].[o:10]1[cH:11][c:12]([C:15](=[O:16])[Cl:17])[cH:13][cH:14]1>>[Br:1][c:2]1[cH:3][c:4]([NH:5][C:15]([c:12]2[cH:11][o:10][cH:14][cH:13]2)=[O:16])[cH:6][cH:7][c:8]1[Cl:9]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(Cl)c(Br)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccoc1
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Name
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Type
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product
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Smiles
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O=C(Nc1ccc(Cl)c(Br)c1)c1ccoc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |